molecular formula C13H15N3O B13308705 N-(3-Cyanophenyl)piperidine-4-carboxamide

N-(3-Cyanophenyl)piperidine-4-carboxamide

Cat. No.: B13308705
M. Wt: 229.28 g/mol
InChI Key: ZYEYQJCXLAZBOS-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)piperidine-4-carboxamide (CAS 1016708-56-7) is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This piperidine carboxamide scaffold is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Compounds featuring the piperidine carboxamide structure have been identified as potent and selective antagonists of the Cannabinoid Receptor 1 (CB1) . This research is pivotal for developing therapeutic agents for metabolic disorders such as obesity and diabetes, with a specific focus on creating peripherally restricted CB1 antagonists that minimize central nervous system (CNS)-related side effects . Furthermore, related piperidine carboxamide analogs have shown promising activity as inhibitors of the Plasmodium falciparum proteasome, demonstrating potent anti-malarial efficacy in phenotypic screens and offering a path for new antimalarial therapies . The structural features of this compound, including its hydrogen bonding capacity and topological polar surface area (TPSA), are critical parameters in rational drug design aimed at modulating blood-brain barrier permeability . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(3-cyanophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H15N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-3,8,11,15H,4-7H2,(H,16,17)

InChI Key

ZYEYQJCXLAZBOS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 3 Cyanophenyl Piperidine 4 Carboxamide

Retrosynthetic Analysis of N-(3-Cyanophenyl)piperidine-4-carboxamide

A retrosynthetic analysis of this compound identifies the central amide bond as the most logical point for disconnection. This primary disconnection simplifies the target molecule into two key starting materials, or synthons: 3-aminobenzonitrile (B145674) and a derivative of piperidine-4-carboxylic acid. This approach is the most common and direct strategy for constructing N-aryl carboxamides.

The proposed disconnection is based on the well-established reliability of amide bond formation reactions. The two resulting fragments are commercially available or can be readily synthesized. 3-aminobenzonitrile provides the cyanophenyl moiety, while piperidine-4-carboxylic acid (also known as isonipecotic acid) serves as the source of the piperidine (B6355638) carboxamide portion of the molecule. This straightforward retrosynthetic pathway allows for a convergent synthesis, where the two main components can be prepared separately and then coupled in a final step.

Optimized Synthetic Pathways for this compound

The optimization of the synthetic route to this compound focuses on maximizing yield, purity, and efficiency while ensuring the stability of the functional groups.

The formation of the amide bond between the carboxylic acid of the piperidine ring and the amino group of 3-aminobenzonitrile is the cornerstone of the synthesis. Direct condensation of these two components requires high temperatures and is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Several classes of coupling reagents are employed for this purpose, with carbodiimides being among the most common. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), is a popular choice. nih.govsci-hub.stresearchgate.netnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the reaction rate. nih.govsci-hub.st

Other effective coupling reagents include phosphonium (B103445) salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high efficiency and rapid reaction times, though their cost and the generation of stoichiometric byproducts are considerations for large-scale synthesis.

The choice of solvent is also critical, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly used to ensure the solubility of the reactants. The reaction is typically carried out at room temperature.

Coupling Reagent SystemTypical Additive(s)AdvantagesDisadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWater-soluble urea (B33335) byproduct, readily available. nih.govCan be less effective for electron-deficient amines.
DCC (Dicyclohexylcarbodiimide)HOBtInexpensive and effective.Insoluble dicyclohexylurea byproduct can be difficult to remove completely.
HATUDIPEA (Diisopropylethylamine)High efficiency, fast reaction times, low racemization.Higher cost, generates significant waste.
BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Base (e.g., Triethylamine)Very effective for hindered substrates.Stoichiometric phosphine (B1218219) oxide byproduct.

The piperidine-4-carboxylic acid building block is a common synthetic intermediate. The most direct synthesis involves the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid). chembk.com This reduction is typically performed using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com The reaction conditions, including pressure, temperature, and solvent (often water or acetic acid), can be optimized to achieve high yields. google.comresearchgate.net

Alternative methods for constructing substituted piperidine rings include various cyclization strategies and multi-component reactions. nih.govnih.gov For instance, intramolecular cyclization of appropriately functionalized linear precursors can yield the piperidine core. nih.gov However, for the synthesis of the parent this compound, the use of pre-synthesized piperidine-4-carboxylic acid is the most efficient approach.

In many synthetic schemes, the piperidine nitrogen is protected during the amide coupling step to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose, as it is stable under the coupling conditions and can be easily removed later with an acid, such as trifluoroacetic acid (TFA).

The introduction of the nitrile group is most efficiently accomplished by using 3-aminobenzonitrile as a starting material. Synthesizing this precursor would typically involve methods such as the Sandmeyer reaction on 3-aminobenzenediazonium chloride or the dehydration of 3-aminobenzamide.

A crucial aspect of the synthesis is the stability of the aromatic nitrile group under the various reaction conditions. The nitrile functional group is generally robust and stable under the neutral or mildly basic conditions used for most amide coupling reactions. rsc.org However, it can be susceptible to hydrolysis to a carboxamide or a carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures. libretexts.org Therefore, harsh conditions should be avoided in the final steps of the synthesis to preserve the integrity of the cyano group. The selective hydration of aromatic nitriles to amides can be achieved using catalysts like sodium hydroxide, but this is an undesirable side reaction in the context of this synthesis. rsc.org

Stereoselective Synthesis Approaches for this compound Analogs

While the parent this compound is achiral, the synthesis of chiral analogs with substituents on the piperidine ring requires stereoselective methods. Such approaches are vital for investigating the structure-activity relationships of related compounds.

Enantioselective synthesis of substituted piperidines can be achieved through several strategies. One common method is the asymmetric hydrogenation of substituted pyridine (B92270) precursors using chiral catalysts, such as those based on rhodium or iridium complexes with chiral phosphine ligands. nih.gov This can set the stereochemistry of the piperidine ring early in the synthesis.

Another approach involves the use of chiral auxiliaries attached to the piperidine precursor, which direct the stereochemical outcome of a key bond-forming reaction. The auxiliary can then be removed in a subsequent step. Additionally, diastereoselective methods, such as aza-Diels-Alder reactions or intramolecular Michael additions, can be employed to construct the piperidine ring with specific relative stereochemistry. nih.govajchem-a.com Gold-catalyzed cyclization of N-homopropargyl amides has also been shown to be an efficient and stereoselective method for producing substituted piperidin-4-ols, which can be further functionalized. nih.govthieme-connect.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.cominstituteofsustainabilitystudies.comnih.gov Key areas of focus include improving atom economy, using safer solvents, and developing catalytic methods. jddhs.comresearchgate.net

Atom Economy and Catalysis: Traditional amide synthesis using stoichiometric coupling reagents suffers from poor atom economy, as large amounts of byproducts are generated. sigmaaldrich.comucl.ac.uk A greener alternative is the use of catalytic amidation methods. For example, boronic acid catalysts have been shown to facilitate the direct condensation of carboxylic acids and amines with the removal of water, avoiding the need for stoichiometric activating agents. sigmaaldrich.com While still an area of active research, catalytic methods represent a more sustainable long-term approach. ucl.ac.ukresearchgate.net

Safer Solvents and Reaction Conditions: Many common solvents used in organic synthesis, such as DCM and DMF, have significant health and environmental concerns. Green chemistry encourages their replacement with safer alternatives like ethanol (B145695), water, or 2-methyltetrahydrofuran. mdpi.comjddhs.com Furthermore, optimizing reaction conditions to run at lower temperatures or under solvent-free conditions, for example, using ball milling, can reduce energy consumption and waste. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste PreventionOptimizing reactions to maximize yield and minimize byproduct formation.
Atom EconomyEmploying catalytic amidation methods instead of stoichiometric coupling reagents. sigmaaldrich.com
Less Hazardous Chemical SynthesesAvoiding toxic reagents and opting for safer alternatives.
Designing Safer Chemicals(Not directly applicable to synthesis, but to the design of the final molecule's properties).
Safer Solvents and AuxiliariesReplacing solvents like DCM or DMF with greener options like ethanol or water. jddhs.com
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure where possible.
Use of Renewable FeedstocksExploring bio-based sources for starting materials or solvents.
Reduce DerivativesAvoiding unnecessary protection/deprotection steps by choosing compatible reagents.
CatalysisPrioritizing catalytic reagents (e.g., boronic acids for amidation) over stoichiometric ones. ucl.ac.uk
Design for Degradation(Relates to the lifecycle of the final product, not the synthesis itself).
Real-time analysis for Pollution PreventionUsing in-process analytical techniques to monitor reaction progress and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident PreventionChoosing less volatile solvents and less hazardous reagents to minimize risk of accidents.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a lead compound such as this compound, systematic chemical modification is employed to explore and optimize its pharmacological profile. Derivatization strategies typically focus on three main components of the molecule: the N-linked cyanophenyl ring, the piperidine-4-carboxamide core, and the amide linker itself.

Modification of the Cyanophenyl Ring

The cyanophenyl moiety is a key feature, and its modification can significantly impact electronic properties, binding interactions, and metabolic stability.

Positional Isomerism of the Cyano Group: Moving the cyano (-CN) group from the meta (3-position) to the ortho (2-position) or para (4-position) can probe the spatial tolerance of the target's binding pocket. The nitrile group often participates in hydrogen bonding or dipolar interactions, making its position critical for activity. nih.gov

Bioisosteric Replacement of the Cyano Group: The electron-withdrawing cyano group can be replaced with other functional groups to modulate the electronic nature of the phenyl ring. Common bioisosteres include halogens (e.g., -F, -Cl), a trifluoromethyl group (-CF3), or a nitro group (-NO2). These changes can alter the molecule's interaction with protein targets and affect its pharmacokinetic properties.

Substitution on the Phenyl Ring: Introducing additional substituents, such as small alkyl, methoxy (B1213986), or hydroxyl groups, can explore further hydrophobic or hydrophilic interactions within the binding site. The position of these new substituents is varied to map the topology of the pocket comprehensively.

Modification of the Piperidine-4-carboxamide Scaffold

The central piperidine ring provides a three-dimensional structure that is crucial for orienting the other functional groups. Its derivatization is key to understanding SAR.

Regioisomerism of the Carboxamide: The position of the carboxamide group on the piperidine ring is a critical determinant of biological activity. In a study of N-arylpiperidine-3-carboxamide derivatives as senescence inducers in melanoma cells, the corresponding regioisomer with a piperidine-4-carboxamide functionality was found to be inactive. nih.gov This highlights that for certain targets, the spatial arrangement dictated by the 4-position is not optimal for binding, making this a crucial aspect to consider in any SAR campaign.

Substitution on the Piperidine Ring: Adding substituents to the carbon atoms of the piperidine ring can introduce chirality, restrict conformation, and provide additional interaction points. thieme-connect.com For instance, introducing a methyl group at the 2- or 3-position could enhance binding affinity or improve metabolic stability. ajchem-a.com Such modifications can significantly influence the compound's physicochemical properties. thieme-connect.com

Modification of the Carboxamide Linker

The amide bond is a common linker in drug molecules, but it can be susceptible to hydrolysis by metabolic enzymes. Exploring bioisosteric replacements is a common strategy to improve stability and modulate activity. nih.govdrughunter.com

Bioisosteric Replacement: The amide linker can be replaced with groups that mimic its geometry and hydrogen-bonding capabilities but offer greater metabolic stability. nih.govhyphadiscovery.com Potential replacements include:

Reverse-amide: Swapping the CO and NH groups.

Thioamide: Replacing the carbonyl oxygen with sulfur. hyphadiscovery.com

Heterocycles: Stable five-membered rings like 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole can act as effective amide bond surrogates. nih.govdrughunter.com

Linker Homologation or Constraining: The length and flexibility of the linker can be altered. However, studies on similar piperidine carboxamide scaffolds have shown that replacing the methylene (B1212753) linker with a carbonyl or sulfonyl group was not effective, indicating the specific nature of the linker is important for maintaining activity. nih.gov

The following table summarizes potential derivatization strategies for this compound to establish a comprehensive Structure-Activity Relationship profile.

Modification SiteType of ModificationRationale for SARSupporting Evidence/Analogy
Cyanophenyl RingChange cyano position (ortho, para)Probe spatial and electronic requirements of the binding pocket.The nitrile group's position can be critical for hydrogen bonding with target residues. nih.gov
Cyanophenyl RingReplace cyano group (e.g., with -Cl, -F, -CF3)Evaluate the effect of different electron-withdrawing groups on activity.Common strategy in medicinal chemistry to fine-tune electronic interactions and metabolic stability. rsc.org
Piperidine ScaffoldChange carboxamide position (e.g., to 3-position)Determine the optimal vector and orientation for target engagement.In a related series, the piperidine-4-carboxamide regioisomer was inactive compared to the 3-carboxamide analog. nih.gov
Piperidine ScaffoldAdd substituents to the ring (e.g., methyl, fluoro)Introduce conformational constraints and explore additional binding pockets.Substitution on the piperidine ring can alter physicochemical properties and enhance biological activity. thieme-connect.comajchem-a.com
Carboxamide LinkerBioisosteric replacement (e.g., oxadiazole, triazole)Improve metabolic stability while retaining key hydrogen bonding interactions.Heterocycles are frequently used as metabolically stable amide bioisosteres. nih.govdrughunter.com
Carboxamide LinkerReplace with other linkers (e.g., sulfonyl)Assess the importance of the carboxamide group itself for activity.In a similar scaffold, replacing the linker with a sulfonyl group was detrimental to activity. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of N 3 Cyanophenyl Piperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be established.

The ¹H NMR spectrum of N-(3-Cyanophenyl)piperidine-4-carboxamide is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 3-cyanophenyl group. The protons on the piperidine ring (H-2, H-3, H-4, H-5, H-6) exhibit complex splitting patterns due to axial and equatorial dispositions and their coupling with adjacent protons. The aromatic protons on the cyanophenyl ring appear further downfield and show splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. A broad singlet corresponding to the amide proton (N-H) is also anticipated.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide and the nitrile carbon are particularly characteristic, appearing at the lower field end of the spectrum. The carbons of the phenyl ring and the aliphatic carbons of the piperidine ring resonate at predictable chemical shifts. hw.ac.ukudel.edu

Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃, 400 MHz)

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2ax, H-6ax ~2.80 - 2.95 td J ≈ 12.0, 3.0 2H
H-2eq, H-6eq ~3.20 - 3.35 dt J ≈ 12.0, 3.5 2H
H-3ax, H-5ax ~1.80 - 1.95 m - 2H
H-3eq, H-5eq ~2.00 - 2.15 m - 2H
H-4 ~2.45 - 2.60 tt J ≈ 11.0, 4.0 1H
H-1' (Amide) ~8.0 - 8.5 br s - 1H
H-2' (Aromatic) ~7.85 t J ≈ 1.5 1H
H-4' (Aromatic) ~7.70 ddd J ≈ 8.0, 2.0, 1.0 1H
H-5' (Aromatic) ~7.40 t J ≈ 8.0 1H
H-6' (Aromatic) ~7.55 ddd J ≈ 8.0, 2.0, 1.0 1H

Table 2: Predicted ¹³C NMR Assignments for this compound (in CDCl₃, 100 MHz)

Atom Predicted Chemical Shift (δ, ppm)
C-2, C-6 ~45.0
C-3, C-5 ~28.5
C-4 ~43.0
C=O (Amide) ~174.5
C-1' (Aromatic) ~139.0
C-2' (Aromatic) ~123.0
C-3' (Aromatic) ~112.5
C-4' (Aromatic) ~129.5
C-5' (Aromatic) ~129.8
C-6' (Aromatic) ~124.0

To unambiguously assign the predicted signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2/H-6 and H-3/H-5, and between H-3/H-5 and the methine proton H-4, confirming the connectivity within the piperidine ring. Correlations between the aromatic protons would also be visible, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2/C-6, C-3/C-5, and C-4 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule. Expected key correlations include:

The amide proton (H-1') to the carbonyl carbon (C=O) and the aromatic carbons C-2' and C-6'.

The piperidine proton H-4 to the carbonyl carbon (C=O).

The aromatic proton H-2' to the nitrile carbon (C≡N) and C-4'.

The piperidine protons H-2/H-6 to C-4.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₅N₃O), the monoisotopic mass is calculated to be 245.1215 Da.

Under electrospray ionization (ESI), the compound is expected to readily form the protonated molecular ion [M+H]⁺ at m/z 246.1288. Collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions. wvu.edu

Predicted Fragmentation Pathways:

Alpha-cleavage: A dominant fragmentation pathway for piperidine derivatives involves cleavage of the bonds adjacent to the nitrogen atom. libretexts.org

Amide Bond Cleavage: Scission of the amide bond is a common fragmentation route. This could lead to the formation of an ion corresponding to the 3-cyanoaniline moiety (m/z 117.04) or the piperidine-4-carbonyl cation (m/z 128.07).

Loss of the Cyanophenyl Group: Cleavage of the N-C(aromatic) bond can result in a fragment representing the piperidine-4-carboxamide portion.

Piperidine Ring Opening: Further fragmentation can occur via the opening of the piperidine ring, leading to a series of smaller fragment ions. thieme-connect.de

Table 3: Predicted Key Fragment Ions in ESI-MS/MS

m/z (Predicted) Possible Identity
246.1288 [M+H]⁺
128.0706 [C₆H₁₀NO]⁺ (Piperidine-4-carbonyl cation)
117.0447 [C₇H₅N₂]⁺ (Protonated 3-aminobenzonitrile (B145674) radical)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule. cardiff.ac.uk

N-H Stretch: The amide N-H stretching vibration is expected to appear as a sharp to moderately broad band in the IR spectrum around 3350-3250 cm⁻¹. uantwerpen.be

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are observed just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group gives rise to a very characteristic, sharp, and moderately intense absorption in the IR spectrum in the range of 2260-2220 cm⁻¹. This band is often strong and easily identifiable in the Raman spectrum as well.

C=O Stretch (Amide I): The amide carbonyl stretching vibration is one of the most intense bands in the IR spectrum, expected to appear around 1680-1640 cm⁻¹.

N-H Bend (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is found around 1570-1515 cm⁻¹.

Aromatic C=C Bends: Vibrations from the benzene ring are expected in the 1600-1450 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Bands

Functional Group Vibration Type Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
Amide N-H Stretch 3350 - 3250 Weak
Aromatic C-H Stretch 3100 - 3000 Strong
Aliphatic C-H Stretch 2980 - 2850 Strong
Nitrile C≡N Stretch 2240 - 2220 (Sharp, Medium) Strong, Sharp
Amide C=O Stretch (Amide I) 1670 - 1650 (Strong) Medium
Amide N-H Bend (Amide II) 1560 - 1530 Weak

X-ray Crystallography for Solid-State Structure Determination

While experimental data for this compound is not publicly available, analysis of related structures allows for a hypothetical description of its solid-state characteristics. nih.gov Single-crystal X-ray diffraction would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Conformation: The piperidine ring is expected to adopt a stable chair conformation. To minimize steric hindrance, the large N-(3-cyanophenyl)carboxamide substituent at the C4 position would likely occupy an equatorial position.

Intermolecular Interactions: The presence of the amide N-H group (a hydrogen bond donor) and the carbonyl oxygen and nitrile nitrogen (hydrogen bond acceptors) suggests that the molecules will likely form extensive intermolecular hydrogen bonding networks in the crystal lattice. researchgate.net This can lead to the formation of chains or sheets, influencing the crystal packing and physical properties like melting point and solubility.

Bond Parameters: Bond lengths and angles are expected to be within the standard ranges for sp³, sp², and sp hybridized atoms. The amide linkage may exhibit some degree of planarity due to resonance.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of such compounds. A typical system would employ a C18 stationary phase with a gradient elution mobile phase, such as a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection would typically be performed using a UV detector, monitoring at wavelengths where the cyanophenyl chromophore absorbs, such as 254 nm.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Preparative Chromatography: For isolation and purification on a larger scale, preparative HPLC or flash column chromatography on silica gel would be the methods of choice, using solvent systems optimized by TLC or analytical HPLC. sielc.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed to assess its purity and quantify impurities. The development process focuses on optimizing separation parameters to achieve high resolution, good peak shape, and sensitivity.

The structural components of this compound—a polar piperidine ring, an aromatic cyanophenyl group, and a carboxamide linkage—dictate the choice of stationary and mobile phases. A C18 (octadecylsilyl) column is a common and effective choice for the stationary phase, offering the necessary hydrophobic interactions for retaining the molecule. nih.gov

Method development involves a systematic evaluation of the mobile phase composition, pH, column temperature, and detector wavelength. A typical mobile phase consists of an aqueous component (often with a pH-adjusting buffer or additive like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (ACN) or methanol. nih.govnih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. nih.gov

The UV detector is suitable for this compound due to the presence of the chromophoric cyanophenyl group. A wavelength of around 254 nm is often chosen for detection, as it provides good sensitivity for many aromatic compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Gas Chromatography (GC) for Volatile Byproducts

During the synthesis of this compound, various volatile organic compounds may be used as solvents or generated as byproducts. researchgate.net Gas Chromatography (GC) is the premier technique for identifying and quantifying these volatile impurities, which must be controlled to meet pharmaceutical quality standards. innoteg-instruments.com

Given the low volatility of the primary compound, a headspace sampling technique (Headspace GC) is the method of choice. shimadzu.co.ukthermofisher.cn This technique involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. sigmaaldrich.com

Potential volatile byproducts could include residual solvents from the synthesis and purification steps (e.g., dichloromethane (B109758), ethyl acetate, toluene, or tetrahydrofuran) or degradation products from starting materials, such as free piperidine. google.com A flame ionization detector (FID) is commonly used for this analysis due to its high sensitivity to hydrocarbons. For unequivocal identification of unknown peaks, GC coupled with a Mass Spectrometer (GC-MS) can be employed. google.com

Table 2: Example Headspace GC Method for Volatile Byproducts

ParameterCondition
GC System Gas Chromatograph with Headspace Autosampler
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43 phase), 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium or Nitrogen, 2.0 mL/min
Oven Program Initial: 40 °C for 5 min; Ramp: 10 °C/min to 240 °C; Hold: 5 min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 260 °C
Headspace Parameters Vial Equilibration Temperature: 80 °C; Equilibration Time: 20 min; Loop Temperature: 90 °C; Transfer Line Temperature: 100 °C; Injection Volume: 1 mL (from headspace)
Sample Preparation 100 mg of sample dissolved/suspended in 5 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial

Preparative Chromatography for Compound Isolation

Preparative chromatography is a critical technique used to isolate and purify larger quantities of a target compound, such as this compound, from a crude synthesis mixture. warwick.ac.ukinterchim.com The primary goal shifts from analytical quantitation to the recovery of a pure substance. thermofisher.com This is typically achieved by scaling up a previously developed analytical HPLC method. waters.com

The process of scaling up involves adapting the analytical method for a larger column with a greater internal diameter and often a larger particle size stationary phase to handle higher sample loads. ingenieria-analitica.com To maintain the separation quality (resolution) achieved at the analytical scale, the flow rate and injection volume must be adjusted proportionally. researchgate.net

A key consideration in preparative chromatography is sample loading. The objective is to maximize the amount of crude material purified per injection without compromising the resolution between the target compound and its closest eluting impurities. phenomenex.com This often involves performing a "loading study" where the injection volume or concentration is incrementally increased to determine the column's maximum capacity while maintaining the desired purity of the collected fractions. phenomenex.com After separation, fractions corresponding to the pure compound peak are collected, combined, and the solvent is removed to yield the purified solid product.

Table 3: Scale-Up Parameters from Analytical to Preparative HPLC

ParameterAnalytical MethodPreparative Method (Scaled-up)
Column Dimensions 250 mm x 4.6 mm ID, 5 µm250 mm x 21.2 mm ID, 10 µm
Stationary Phase C18C18 (same chemistry)
Flow Rate 1.0 mL/min21.2 mL/min (Geometrically scaled)
Gradient Time 20 min (linear portion)20 min (kept constant to maintain resolution)
Sample Load ~0.1 mg50 - 200 mg (determined by loading study)
Injection Volume 10 µL1 - 5 mL (depending on solubility and loading)
Detection Analytical UV cellPreparative UV flow cell
Objective Quantitative analysis of purity and impuritiesIsolation and purification of the target compound

Computational Chemistry and Molecular Modeling of N 3 Cyanophenyl Piperidine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to elucidate the intrinsic electronic properties and three-dimensional structure of N-(3-Cyanophenyl)piperidine-4-carboxamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-31G(d), are performed to optimize the molecular geometry and predict a variety of chemical properties. nih.govuantwerpen.be

These studies can determine the distribution of electron density, identify reactive sites, and calculate spectroscopic properties. Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen of the cyano group and the oxygen of the carboxamide group are expected to be regions of negative potential, while the amide hydrogen would be a region of positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Table 1: Representative Parameters from DFT Calculations on Related Molecular Scaffolds This table presents typical data obtained from DFT calculations on similar compounds to illustrate the expected values for this compound.

Calculated PropertyTypical MethodSignificance for this compound
HOMO-LUMO Energy GapB3LYP/6-31G(d)Indicates electronic stability and chemical reactivity.
Dipole MomentB3LYP/6-31G(d)Measures overall polarity, influencing solubility and intermolecular interactions.
NBO Atomic ChargesB3LYP/6-31G(d)Reveals charge distribution on individual atoms (e.g., O, N, C), highlighting potential sites for interaction.

The biological activity of a molecule is heavily dependent on its three-dimensional conformation. For this compound, the piperidine (B6355638) ring is the most flexible part. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

The piperidine ring typically adopts a low-energy chair conformation . However, higher-energy twist-boat conformations are also possible and may be relevant for binding to biological targets. nih.gov Quantum mechanics calculations can estimate the relative energies of these conformers. For N-acylpiperidines, the chair conformation is generally favored, but the energy barrier to other conformations can be relatively small. nih.gov

The orientation of the large N-(3-Cyanophenyl)carboxamide substituent on the piperidine ring (at position 4) is crucial. It is expected to preferentially occupy the equatorial position to minimize steric hindrance, a common observation in substituted piperidine rings.

Advanced techniques such as metadynamics can be used to construct a conformational free energy landscape . nih.govarxiv.org This provides a map of all possible conformations and their relative energies, revealing the most probable shapes the molecule will adopt in solution and the energy barriers between them. elifesciences.org

Table 2: Conformational States of the Piperidine Ring Based on general findings for N-acylpiperidines, this table outlines the key conformational features relevant to this compound. nih.gov

ConformationRelative EnergyKey Features
ChairLowest (most stable)Staggered arrangement of all C-C bonds, minimizing torsional strain.
Twist-BoatHigherMore flexible than the chair form; may be stabilized by protein-ligand interactions. nih.gov
BoatHighest (transition state)Eclipsed C-C bonds lead to high steric and torsional strain.

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for this compound and understanding the structural basis of its activity. Piperidine carboxamide derivatives have been studied as inhibitors of various targets, including Anaplastic Lymphoma Kinase (ALK), protein kinase B (Akt), and various receptors. researchgate.netresearchgate.net

Once a docking pose is generated, it is analyzed to profile the non-covalent interactions between the ligand and the protein. These interactions are fundamental to molecular recognition and binding affinity. The types of interactions that this compound could form include:

Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen of the cyano group is also a potential hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The phenyl ring and the aliphatic parts of the piperidine ring can form favorable hydrophobic contacts with nonpolar residues in the protein's binding pocket.

π-π Stacking: The cyanophenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The protonated piperidine nitrogen (at physiological pH) could interact favorably with the electron-rich face of an aromatic ring.

Salt Bridges: The positively charged piperidine nitrogen can form strong electrostatic interactions with negatively charged residues such as aspartate or glutamate. researchgate.net

The specific amino acid residues in the active site of a target protein dictate the nature of the binding. Based on studies of similar ligands, hypothetical interactions can be proposed. For example, in a kinase binding site, the amide group might form hydrogen bonds with the "hinge region" of the protein. In a receptor binding site, an aspartic acid residue often serves as an anchoring point for the basic nitrogen of the piperidine ring. researchgate.net The cyanophenyl group could fit into a hydrophobic pocket, with the cyano moiety potentially forming a specific hydrogen bond that enhances selectivity. researchgate.net

Table 3: Potential Ligand-Protein Interactions for this compound This table outlines the functional groups of the molecule and the types of interactions they are likely to form with amino acid residues in a protein binding site.

Functional Group of LigandPotential Interaction TypePotential Interacting Protein Residue(s)
Piperidine Nitrogen (protonated)Salt Bridge / Ionic Bond, Cation-πAspartic Acid, Glutamic Acid, Aromatic residues (Phe, Tyr, Trp)
Carboxamide N-HHydrogen Bond (Donor)Carbonyl oxygen of protein backbone, Asp, Glu, Ser, Thr
Carboxamide C=OHydrogen Bond (Acceptor)Amide N-H of protein backbone, Lys, Arg, Ser, Thr
Cyanophenyl RingHydrophobic, π-π StackingLeucine, Isoleucine, Valine, Phenylalanine, Tyrosine
Cyano Group (-C≡N)Hydrogen Bond (Acceptor), Dipole-DipoleBackbone N-H, Arg, Asn, Gln, Ser

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding. rsc.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable, low RMSD value for the ligand indicates that it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in residues at the binding site might indicate an unstable interaction.

Interaction Persistence: MD simulations allow for the analysis of how consistently specific interactions (like hydrogen bonds) are maintained throughout the simulation, providing a more accurate picture of binding affinity than static docking alone.

For a complex involving this compound, MD simulations would validate whether the key interactions predicted by docking are stable over a timescale of nanoseconds, thus providing greater confidence in the proposed binding model. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its derivatives has been instrumental in correlating their structural properties with their biological activities. These models are typically developed for a series of analogous compounds to identify the key molecular descriptors that influence their potency and efficacy.

The initial and critical step in developing a robust QSAR model is the generation and selection of relevant molecular descriptors. For a series of this compound analogs, a wide array of descriptors can be calculated to represent their physicochemical and structural properties. These descriptors are generally categorized into several classes:

1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and logP (lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and pharmacophoric feature counts.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties.

The selection of the most informative descriptors is a crucial step to avoid overfitting and to build a predictive model. Techniques such as genetic algorithms, stepwise multiple linear regression, or principal component analysis are often employed to select a subset of descriptors that have the most significant correlation with the observed biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of this compound Analogs

Descriptor CategoryDescriptor NameDescriptionPotential Influence on Activity
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences interactions with polar residues in the target's active site.
Steric Molecular VolumeThe van der Waals volume of the molecule.Affects the fit of the molecule within the binding pocket.
Topological Wiener IndexA distance-based topological index.Relates to the branching and compactness of the molecule.
Thermodynamic LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, crucial for membrane permeability and hydrophobic interactions.
Quantum Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Predictive Model Development for Biological Activity

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.

For a series of this compound derivatives investigated as inhibitors of a specific enzyme, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. researchgate.net These methods generate 3D grid-based descriptors representing the steric and electrostatic fields around the molecules. The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For example, a CoMSIA model for a set of this compound analogs might indicate that bulky, electron-withdrawing substituents on the phenyl ring are favorable for activity, while steric hindrance near the piperidine nitrogen is detrimental.

Table 2: Statistical Parameters of a Hypothetical 3D-QSAR Model for this compound Analogs

ParameterValueDescription
q² (Cross-validated r²) 0.65Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²) 0.92Shows a strong correlation between the predicted and observed activities for the training set.
Standard Error of Estimate (SEE) 0.25A measure of the goodness of fit.
F-statistic 120.5Indicates the statistical significance of the model.
Optimal Number of Components 5The number of principal components that yields the highest q².

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound, a pharmacophore model can be developed based on the structure of the compound in its bioactive conformation or from a set of active analogs.

A typical pharmacophore model for this scaffold might include features such as:

A hydrogen bond acceptor (from the carbonyl oxygen of the carboxamide).

A hydrogen bond donor (from the amide N-H).

A hydrophobic/aromatic feature (from the cyanophenyl ring).

A positive ionizable feature (potentially from the piperidine nitrogen under physiological conditions).

In a study on N-arylpiperidine-3-carboxamide derivatives, a six-point pharmacophore model was developed which included one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable feature, and three aromatic rings. nih.gov A similar approach for this compound would likely yield a model with comparable features, reflecting the key interaction points with its biological target.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query for virtual screening of large compound libraries. This process allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach has been successfully applied to the piperidine-4-carboxamide scaffold to discover new inhibitors for various targets. nih.gov

The hits identified from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. This integrated computational approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Table 3: Key Pharmacophoric Features of this compound

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA) The carbonyl oxygen of the carboxamide group.Forms hydrogen bonds with donor residues in the active site.
Hydrogen Bond Donor (HBD) The N-H group of the carboxamide linker.Interacts with acceptor residues in the binding pocket.
Aromatic Ring (AR) The 3-cyanophenyl moiety.Participates in π-π stacking or hydrophobic interactions.
Hydrophobic Feature (HY) The piperidine ring.Can engage in hydrophobic interactions with non-polar residues.
Positive Ionizable (PI) The piperidine nitrogen.Can form ionic interactions or hydrogen bonds when protonated.

Preclinical Pharmacological Profiling in Vitro and in Vivo Animal Studies

In Vitro Cellular Activity Assays

There is no publicly available data on the in vitro cellular activity of N-(3-Cyanophenyl)piperidine-4-carboxamide.

Cell-Based Assays for Target Engagement and Phenotypic Responses

Information regarding cell-based assays to determine the target engagement or phenotypic effects of this compound is not present in the scientific literature.

Functional Readouts in Relevant Cell Lines

No studies have been published that describe the functional effects of this compound in any cell line.

In Vivo Animal Models for Efficacy Studies (Excluding Human Clinical Data)

There is a lack of published in vivo studies in animal models for this compound.

Selection of Appropriate Animal Models Based on Putative Biological Targets

As the biological target of this compound is unknown, there is no basis for the selection of specific animal models for efficacy studies.

Pharmacodynamic Biomarker Assessment in Animal Studies

No research has been made public regarding the assessment of pharmacodynamic biomarkers in animal studies following administration of this compound.

Tissue Distribution and Bioavailability in Animal Models

Data on the tissue distribution and bioavailability of this compound in any animal model have not been reported in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Cyanophenyl Piperidine 4 Carboxamide Analogs

Rational Design of N-(3-Cyanophenyl)piperidine-4-carboxamide Analogs

Rational drug design for analogs of this compound involves the systematic modification of its three primary structural components: the cyanophenyl moiety, the central piperidine (B6355638) ring, and the amide linker. The goal is to enhance desired biological activities, improve selectivity for the target, and optimize pharmacokinetic properties. nih.gov This is achieved by introducing various substituents, altering ring structures, and employing bioisosteric replacements to probe the chemical space around the core scaffold.

The 3-cyanophenyl group is a critical component for the activity of many piperidine carboxamide derivatives. The cyano group itself, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, often plays a key role in binding to biological targets. SAR studies focus on understanding how the position and nature of substituents on this aromatic ring influence efficacy.

Research on related N-arylpiperidine scaffolds has shown that the presence and position of electronegative atoms, such as fluorine or oxygen, can strongly influence biological activity. nih.gov For example, adding fluoro substituents at various positions on the phenyl ring can modulate electronic properties and metabolic stability. The introduction of other groups, such as methoxy (B1213986) or trifluoromethyl, can alter the lipophilicity, steric profile, and electronic nature of the ring, leading to significant changes in activity. dundee.ac.uk

Table 1: Hypothetical SAR Data for Substituents on the Cyanophenyl Moiety

R Group (Position)Electronic EffectSteric EffectPotential Impact on Activity
4-FluoroElectron-withdrawingMinimalMay enhance binding and metabolic stability
2-FluoroElectron-withdrawingMinimalMay alter conformation and binding
4-MethoxyElectron-donatingModerateCould increase or decrease activity depending on target pocket
4-TrifluoromethylStrongly Electron-withdrawingLargeMay enhance activity through specific interactions
No SubstituentNeutralN/ABaseline activity

This table is illustrative and based on general principles observed in similar compound series.

The central piperidine ring serves as a rigid scaffold, orienting the cyanophenyl and carboxamide groups in a specific spatial arrangement. Modifications to this ring are a key strategy in analog design.

Regioisomerism : The position of the carboxamide linker on the piperidine ring is crucial. Studies on similar scaffolds have demonstrated that changing the substitution pattern, for instance from a piperidine-3-carboxamide to a piperidine-4-carboxamide, can lead to a complete loss of activity, highlighting the importance of the vectoral presentation of the side chains. nih.gov

Ring Conformation : The piperidine ring typically adopts a chair conformation. Introducing substituents on the ring can influence this conformation and the orientation of the N-aryl group, which can be critical for receptor binding.

Ring Bioisosteres : Replacing the piperidine ring with smaller systems like pyrrolidine (B122466) or azetidine (B1206935) has been shown to result in a gradual decrease in activity in related series, suggesting that the size and conformational properties of the six-membered ring are optimal for certain targets. nih.gov

N-Substitution : The piperidine nitrogen is a common site for modification. Adding substituents at this position can modulate the basicity (pKa) of the nitrogen and introduce new interactions with the biological target. dntb.gov.ua

The amide bond is a key structural feature, providing rigidity and specific hydrogen bonding opportunities. nih.gov However, it is also susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability. sci-hub.se Replacing the amide bond with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to improve pharmacokinetic profiles. nih.gov

Common amide isosteres include:

Sulfonamides : Considered a bioisostere for carboxamides, sulfonamides can offer improved stability. However, this replacement is not always successful; in one study of piperidine-4-carboxamides, the sulfonic acid amide analog was found to be inactive. nih.gov

1,2,3-Triazoles : These five-membered heterocyclic rings can mimic the planarity and dipole moment of an amide bond and have been used to create peptidomimetics with enhanced stability. nih.govnih.gov

Oxadiazoles (B1248032) : Like triazoles, oxadiazoles are heterocyclic rings that can act as nonclassical amide bioisosteres, potentially improving properties like membrane permeability and bioavailability. nih.gov

Reverse Amides : Reversing the orientation of the amide bond (NH-C=O to C=O-NH) can sometimes maintain or improve activity while altering susceptibility to proteases. In one related series, a reverse-amide analog was found to be inactive. nih.gov

Table 2: Common Amide Bond Bioisosteres

Original GroupBioisosteric ReplacementKey Features
Amide (-CO-NH-)Sulfonamide (-SO₂-NH-)More stable to hydrolysis, different geometry
Amide (-CO-NH-)1,2,3-TriazoleAromatic, rigid, metabolically stable
Amide (-CO-NH-)1,2,4-Oxadiazole (B8745197)Planar, polar, metabolically stable
Amide (-CO-NH-)Fluoroalkene (-CF=CH-)Mimics peptide bond geometry, stable

Systematic Synthesis and Evaluation of Analogs

The rational design strategies outlined above are put into practice through the systematic synthesis of focused libraries of compounds. nih.gov Synthetic routes are developed to allow for the variation of each component of the this compound scaffold. For instance, a common synthetic approach involves the amidation reaction between a substituted piperidine-4-carboxylic acid and a substituted 3-cyanoaniline. researchgate.netresearchgate.net

Once synthesized, the analogs undergo a rigorous evaluation process. This typically begins with in vitro screening to determine their biological activity against the intended target (e.g., an enzyme or receptor). mdpi.com Key metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are determined. nih.gov Compounds showing promising activity are then subjected to further assays to assess properties like selectivity, metabolic stability, and cell permeability. This iterative cycle of design, synthesis, and evaluation is central to lead optimization. nih.gov

Elucidation of Key Structural Features for Desired Activity

Aromatic Moiety : The presence of an electron-withdrawing group, such as the cyano group at the meta-position of the phenyl ring, is often critical for potency. The specific substitution pattern on this ring can fine-tune activity and selectivity. nih.gov

Piperidine Scaffold : The piperidine ring is not merely a spacer but an essential structural element. Its size, conformation, and the specific attachment point of the side chains (regioisomerism) are vital for correctly positioning the interacting groups. nih.govnih.gov

Stereochemistry : For chiral analogs, biological activity can be highly dependent on the stereochemistry. In studies of N-arylpiperidine-3-carboxamide derivatives, the S-configuration was found to be fifteen times more potent than the R-configuration, indicating a highly specific interaction with the biological target. nih.gov

Amide Linker : The amide group provides a crucial hydrogen bonding donor and acceptor pattern and maintains a rigid connection between the piperidine and phenyl rings. While bioisosteric replacement is a viable strategy for improving pharmacokinetics, it must be approached with caution, as not all replacements preserve activity. nih.govnih.gov

Development of Predictive SAR Models

To further refine the drug design process, computational methods are often employed to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical structures of the analogs and their biological activities. nih.gov

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR tools. researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish activity. nih.gov

Steric Fields : Indicate regions where bulky groups are favored or disfavored.

Electrostatic Fields : Highlight areas where positive or negative charges are beneficial for activity.

Hydrophobic Fields : Show where lipophilic or hydrophilic groups would be advantageous.

These models, once validated, can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and accelerating the discovery process. researchgate.netresearchgate.net

Potential Applications and Future Research Directions

Therapeutic Area Exploration Based on Preclinical Findings

Although specific preclinical findings for N-(3-Cyanophenyl)piperidine-4-carboxamide are limited, the broader family of piperidine-4-carboxamide derivatives has demonstrated a wide range of biological activities. These findings in related compounds suggest potential therapeutic areas for exploration.

For instance, various derivatives of piperidine-4-carboxamide have been investigated as:

Inhibitors of Soluble Epoxide Hydrolase: A series of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides were identified through high-throughput screening as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and hypertensive diseases. nih.gov

Sigma-1 Receptor Ligands: Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor, which is implicated in a variety of central nervous system disorders. nih.govunits.it

Carbonic Anhydrase Inhibitors: A class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been discovered as effective inhibitors of human carbonic anhydrase, with potential applications in cancer therapy. nih.gov

Anti-Angiogenic and DNA Cleavage Agents: Certain N-(phenyl)piperidine-4-carboxamide derivatives have shown potential in inhibiting angiogenesis and inducing DNA cleavage, suggesting a possible role in oncology. nih.govresearchgate.net

Dopamine (B1211576) Reuptake Inhibitors: Some piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors, indicating potential for treating neurological and psychiatric conditions. researchgate.net

These examples suggest that this compound could be a valuable scaffold for developing novel therapeutics in oncology, neurodegenerative diseases, inflammation, and beyond. Future preclinical studies should aim to screen this compound against a variety of biological targets to elucidate its specific therapeutic potential.

Role of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. Given the diverse biological activities of its analogs, this compound could potentially serve as a valuable chemical probe. For a compound to be an effective chemical probe, it should ideally exhibit high potency and selectivity for a specific biological target.

Should preclinical studies identify a specific and potent interaction between this compound and a particular protein or pathway, it could be utilized to:

Elucidate Biological Pathways: By selectively modulating the activity of its target, the compound could help researchers understand the role of that target in cellular processes and disease pathogenesis.

Validate Drug Targets: The ability of the compound to produce a therapeutic effect in a disease model would provide evidence for the validity of its target as a point of intervention.

The development of a potent and selective tool compound from the this compound scaffold, such as the sEH inhibitor identified from a related series, could provide robust in vivo target engagement and be useful in various disease models. nih.gov

Derivatization for Prodrug Design Strategies

Prodrugs are inactive or less active molecules that are converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. The this compound structure offers several opportunities for derivatization to create prodrugs.

Potential prodrug strategies could involve modification of:

The Piperidine (B6355638) Nitrogen: The secondary amine in the piperidine ring is a common site for modification to improve properties like solubility or membrane permeability.

The Carboxamide Group: The amide linkage can be modified or used as a handle to attach promoieties that are cleaved in vivo to release the active drug. The amidoxime (B1450833) moiety, for example, has been used to develop prodrugs with enhanced pharmacokinetic and pharmacodynamic profiles. nih.gov

The primary goals of such a prodrug strategy would be to enhance oral bioavailability, improve tissue targeting, or prolong the duration of action of the parent compound.

Development of this compound-Based Imaging Agents

Molecular imaging agents are crucial tools in both preclinical research and clinical diagnostics. The piperidine-4-carboxamide scaffold can be adapted for the development of such agents. By incorporating a suitable imaging moiety, derivatives of this compound could be developed as probes for techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

The development process would typically involve:

Identification of a High-Affinity Analog: A derivative of this compound with high affinity and selectivity for a specific biological target would be selected.

Radiolabeling: A radioactive isotope, such as ¹¹C, ¹⁸F, or ¹²³I, would be incorporated into the molecule.

Preclinical Evaluation: The resulting radioligand would be evaluated in animal models to assess its ability to visualize and quantify the target of interest in living subjects.

Given that piperidine-4-carboxamide derivatives have shown high affinity for targets like the sigma-1 receptor, this scaffold holds promise for the development of novel neuroimaging agents. nih.govunits.it

Integration with High-Throughput Screening Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. This compound and a library of its derivatives could be valuable additions to HTS campaigns. The structural diversity that can be achieved by modifying the phenyl ring and the piperidine moiety makes this scaffold attractive for generating a focused library for screening against various targets.

For example, a study on piperidine-3-carboxamide derivatives utilized HTS to identify compounds that induce a senescence-like phenotype in melanoma cells, highlighting the potential of this general scaffold in identifying novel anticancer agents. nih.govnih.gov The inclusion of this compound in such libraries could lead to the discovery of novel hits for a range of diseases.

Screening ApproachPotential Outcome for this compound
High-Throughput Screening (HTS)Identification of initial "hits" with desired biological activity from a large library of compounds.
High-Content Screening (HCS)Detailed analysis of the phenotypic effects of the compound on cells.
Fragment-Based ScreeningUse of smaller fragments of the molecule to identify binding interactions with a target protein.

Opportunities for Further Preclinical Optimization

Assuming initial preclinical studies reveal promising biological activity for this compound, there would be significant opportunities for further optimization. This process, often guided by structure-activity relationship (SAR) studies, aims to improve the potency, selectivity, and drug-like properties of a lead compound.

Key areas for optimization would include:

Modification of the Cyanophenyl Group: The position and nature of the substituent on the phenyl ring can be varied to improve target binding and selectivity. For instance, studies on sigma-1 ligands showed that substitution on the N-benzylcarboxamide group significantly impacted affinity and selectivity. nih.govunits.it

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the compound's conformation and interaction with its target, as well as its pharmacokinetic properties. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, replacing a potentially toxic group with a bioisostere could reduce side effects. nih.gov

The ultimate goal of preclinical optimization is to develop a drug candidate with a favorable efficacy and safety profile that is suitable for advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Cyanophenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis of piperidine-4-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the piperidine-4-carboxylic acid intermediate via cyclization or coupling reactions under basic conditions.
  • Step 2 : Amide bond formation using coupling reagents (e.g., EDC/HOBt) to attach the 3-cyanophenyl group.
  • Optimization : Reaction temperature (40–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical. Catalytic additives like DMAP can enhance yields by reducing side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the cyanophenyl group and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±0.001 Da) and detects impurities via isotopic patterns .
  • X-ray Crystallography : Resolves bond angles/lengths and crystal packing using software like SHELXL .

Q. What preliminary biological screening approaches are appropriate for assessing the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) to measure IC50 values. Adjust buffer pH and ionic strength to mimic physiological conditions .
  • Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity in non-malignant cells .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity (e.g., kinase domains) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data versus computational modeling predictions for this compound’s conformation?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL to refine crystallographic data, ensuring thermal parameters (B-factors) align with electron density maps .
  • Computational Validation : Compare experimental data with density functional theory (DFT)-optimized geometries. Adjust solvent models (e.g., COSMO) to account for crystal packing effects .
  • Case Study : For analogous piperidine-carboxamides, discrepancies >0.05 Å in bond lengths may indicate dynamic disorder; apply twinning refinement or alternative space groups .

Q. What strategies mitigate rapid in vivo clearance observed in piperidine-4-carboxamide derivatives, and how can pharmacokinetic properties be optimized?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated metabolism. Replace labile protons with deuterium to slow oxidative degradation .
  • Prodrug Approaches : Mask the carboxamide as an ester or carbonate to enhance solubility and prolong half-life .
  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma concentrations in rodent models. Adjust logP (<3) via substituent tuning to balance permeability and clearance .

Q. What advanced computational methods are suitable for predicting the binding affinity of this compound to target enzymes like kinases or proteases?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories with AMBER or GROMACS to assess binding pocket flexibility and ligand stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the active site (e.g., kinase gatekeeper residues) to predict resistance profiles .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target interactions using molecular fingerprints .

Q. How should researchers design experiments to resolve conflicting bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations (for kinase assays) .
  • Orthogonal Validation : Confirm IC50 discrepancies using isothermal titration calorimetry (ITC) for enthalpy-driven binding vs. SPR for kinetic parameters .
  • Meta-Analysis : Pool data from ≥3 independent labs to identify outliers. For example, variations in IC50 >10-fold may indicate assay interference (e.g., compound aggregation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.